molecular formula C8H10N2 B12106325 2-(Azetidin-2-yl)pyridine

2-(Azetidin-2-yl)pyridine

Cat. No.: B12106325
M. Wt: 134.18 g/mol
InChI Key: HJZDRJCJLHAPQR-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)pyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a pyridine derivative reacts with an azetidine precursor under specific conditions. For instance, the reaction might involve the use of chloroacetyl chloride and a pyridine derivative in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Azetidin-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. The azetidine ring is known to mimic the structure of β-lactam antibiotics, thereby interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-2-yl)pyridine is unique due to the presence of the azetidine ring, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(azetidin-2-yl)pyridine

InChI

InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2

InChI Key

HJZDRJCJLHAPQR-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=N2

Origin of Product

United States

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